Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride
Description
Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride is a tertiary amine hydrochloride with the molecular formula C₇H₁₇NO·HCl (molecular weight: ~204.13 g/mol). Its structure comprises a methylamine group linked to a propyl chain bearing a propan-2-yloxy (isopropoxy) substituent. The SMILES notation is CC(C)OCCCNC, and the InChIKey is LFKFQHDZGFHGKP-UHFFFAOYSA-N . This compound is classified as a building block in organic synthesis, though its specific pharmacological or industrial applications remain underexplored in the provided literature.
Properties
IUPAC Name |
N-methyl-3-propan-2-yloxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2)9-6-4-5-8-3;/h7-8H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQCHYZKEOZWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride typically involves the reaction of 3-(propan-2-yloxy)propylamine with methyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-(propan-2-yloxy)propylamine} + \text{methyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch or continuous flow reactor, followed by purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield bioactive compounds.
Synthesis of Duloxetine
One prominent application of this compound is its role in the synthesis of Duloxetine, an antidepressant medication. The compound acts as an intermediate in the production of 3-methylamino-1-(2-thienyl)-1-propanone, which is further processed to yield Duloxetine hydrochloride. This process involves multiple steps, including enantioselective reductions and chromatography for purification, highlighting the compound's importance in pharmaceutical chemistry .
Drug Development
Research indicates that this compound may have applications in developing new therapeutic agents targeting various conditions, including neurological disorders and pain management. Its ability to form stable complexes with biological targets makes it a candidate for further exploration in medicinal chemistry .
Case Study 1: Inhibition of Lysosomal Phospholipase A2
A study assessed the inhibition effects of various small molecules, including derivatives related to this compound, on lysosomal phospholipase A2. The findings suggested that modifications to the amine structure could enhance inhibitory activity, indicating potential therapeutic applications in managing drug-induced phospholipidosis .
Case Study 2: Dual Receptor Ligands
Another investigation focused on developing dual piperidine-based ligands for histamine H3 and sigma-1 receptors. The study utilized this compound as a precursor to synthesize compounds with promising analgesic properties. These findings underscore the compound's versatility in creating novel therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
(propan-2-yl)[3-(trimethylsilyl)propyl]amine Hydrochloride
- Molecular Formula: Not explicitly stated but likely C₉H₂₂ClNSi (based on substituents).
- Key Differences : The trimethylsilyl group introduces steric bulk and silicon-based reactivity, contrasting with the target compound’s isopropoxy group. This modification may reduce solubility in polar solvents .
3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride
- Molecular Formula: C₁₂H₁₉NO₂·HCl (molecular weight: 245.74 g/mol).
- Key Differences: The aromatic 3,4-dimethoxyphenyl group enables π-π interactions and electronic effects absent in the aliphatic target compound.
Piperazine and Phenoxy Derivatives
HBK Compounds (e.g., HBK14–HBK19)
- General Structure: Piperazine cores with phenoxy-alkyl and methoxyphenyl substituents (e.g., HBK16: C₂₃H₂₉ClN₂O₂).
- Key Differences :
Pharmacologically Active Amine Hydrochlorides
Duloxetine Hydrochloride
- Molecular Formula: C₁₈H₁₉NOS·HCl (molecular weight: 333.87 g/mol).
- Key Differences: A naphthalenyloxy-thiophene backbone increases hydrophobicity and antidepressant efficacy via serotonin-norepinephrine reuptake inhibition.
Alfuzosin Hydrochloride Derivatives
- Example : Deacylated alfuzosin (C₁₄H₂₁N₅O₂·2HCl ).
- Key Differences : Quinazoline cores and piperazine rings enable α₁-adrenergic receptor antagonism, a mechanism absent in the simpler target compound .
Nitroheterocyclic Amine Derivatives
Compounds 36–41 ()
- Example : Compound 38 (C₂₀H₁₈F₆N₄O₂·HCl ).
- Key Differences :
Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Notable Substituents | Applications |
|---|---|---|---|---|---|
| Methyl[3-(propan-2-yloxy)propyl]amine HCl | C₇H₁₇NO·HCl | ~204.13 | Not reported | Aliphatic ether, methylamine | Organic synthesis building block |
| 3-(3,4-Dimethoxyphenyl)propylamine HCl | C₁₂H₁₉NO₂·HCl | 245.74 | 183–184 | Aromatic methoxy groups | Neurological research |
| HBK16 | C₂₃H₂₉ClN₂O₂ | 407.94 | Not reported | Chlorophenoxy, methoxyphenyl | Serotonin receptor modulation |
| Duloxetine HCl | C₁₈H₁₉NOS·HCl | 333.87 | 155–157 | Naphthalenyloxy, thiophene | Antidepressant |
| Compound 38 () | C₂₀H₁₈F₆N₄O₂·HCl | ~487.8 | 184–186 | Trifluoromethylphenyl, nitro-triazole | Anti-Chagasic agent |
Key Observations
Structural Complexity : The target compound’s aliphatic ether chain contrasts with aromatic or heterocyclic substituents in analogues, impacting solubility, stability, and biological activity.
Melting Points : Nitroheterocyclic derivatives (e.g., Compound 38) exhibit higher melting points due to hydrogen bonding and polarity, whereas the target compound’s data is unreported .
Pharmacological Relevance : Piperazine and aromatic amines (e.g., HBK16, Duloxetine) are tailored for specific receptor interactions, unlike the target compound, which remains a synthetic intermediate .
Biological Activity
Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride is an organic compound with significant potential in various biological applications. Its structure, characterized by a secondary amine and a propan-2-yloxy group, allows it to engage in diverse interactions with biomolecules, making it a subject of interest in medicinal chemistry and biological research.
This compound has the molecular formula and a molecular weight of approximately 129.22 g/mol. The compound can be synthesized through nucleophilic substitution reactions involving 3-chloropropylamine and isopropyl alcohol in the presence of a base like sodium hydroxide. This synthesis method highlights its accessibility for laboratory and industrial applications.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions due to the presence of the amine group. This interaction facilitates its binding to various molecular targets, influencing their structure and function. Additionally, the propan-2-yloxy group can participate in hydrophobic interactions, enhancing the compound's stability and efficacy in biological systems.
Biological Activity and Therapeutic Potential
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.
- Neuroprotective Effects : There is ongoing research into its role as a neuroprotective agent, particularly in neurodegenerative diseases where cholinergic pathways are compromised. The compound's ability to inhibit acetylcholinesterase (AChE) has been noted, which could contribute to increased acetylcholine levels in neuronal cells .
- Pharmacological Applications : It is being explored for its potential therapeutic applications in treating conditions such as Alzheimer's disease by targeting both AChE and butyrylcholinesterase (BChE) enzymes .
In Vitro Studies
- Cholinesterase Inhibition : In vitro assays demonstrated that this compound can inhibit AChE activity, leading to elevated acetylcholine levels in neuronal cultures. This effect was comparable to known AChE inhibitors like donepezil, suggesting potential use in Alzheimer’s treatment .
- Cell Viability Assays : Studies conducted on MDCK cells showed that the compound did not exhibit cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals the unique properties of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl[3-(propan-2-yloxy)ethyl]amine | C₇H₁₅NO | Moderate AChE inhibition |
| Methyl[3-(butan-2-yloxy)propyl]amine | C₈H₁₉NO | Antimicrobial properties |
| Methyl[3-(propan-2-yloxy)butyl]amine | C₉H₂₁NO | Neuroprotective effects |
This table illustrates how this compound stands out due to its specific substitution pattern, which imparts distinct chemical properties that may enhance its biological activity compared to structurally similar compounds.
Q & A
Q. How can researchers validate the compound’s blood-brain barrier (BBB) permeability in preclinical models?
- Protocols :
In vitro : PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability).
In vivo : Intravenous administration in rodents followed by LC-MS/MS quantification of brain-to-plasma ratio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
